4-Bromo-N-isobutylaniline 4-Bromo-N-isobutylaniline
Brand Name: Vulcanchem
CAS No.: 195968-92-4
VCID: VC3353406
InChI: InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
SMILES: CC(C)CNC1=CC=C(C=C1)Br
Molecular Formula: C10H14BrN
Molecular Weight: 228.13 g/mol

4-Bromo-N-isobutylaniline

CAS No.: 195968-92-4

Cat. No.: VC3353406

Molecular Formula: C10H14BrN

Molecular Weight: 228.13 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-N-isobutylaniline - 195968-92-4

Specification

CAS No. 195968-92-4
Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
IUPAC Name 4-bromo-N-(2-methylpropyl)aniline
Standard InChI InChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
Standard InChI Key PTPWBSDPHWALGY-UHFFFAOYSA-N
SMILES CC(C)CNC1=CC=C(C=C1)Br
Canonical SMILES CC(C)CNC1=CC=C(C=C1)Br

Introduction

Chemical Structure and Identity

Molecular Structure and Representation

4-Bromo-N-isobutylaniline consists of a benzene ring with a bromine atom at the para position and an amino group substituted with an isobutyl moiety. The structural characteristics define its chemical behavior and reactivity in various chemical transformations.

Chemical Identifiers and Nomenclature

The compound is known by several synonyms and identifiers in chemical databases and literature, facilitating cross-reference and identification.

Table 1: Chemical Identifiers of 4-Bromo-N-isobutylaniline

Identifier TypeValue
IUPAC Name4-bromo-N-(2-methylpropyl)aniline
CAS Registry Number195968-92-4
Molecular FormulaC₁₀H₁₄BrN
Molecular Weight228.13 g/mol
InChIInChI=1S/C10H14BrN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3
InChIKeyPTPWBSDPHWALGY-UHFFFAOYSA-N
SMILESCC(C)CNC1=CC=C(C=C1)Br

Synthesis Methods

Para-Bromination Methodology

Based on similar bromination reactions, the synthesis of 4-Bromo-N-isobutylaniline could potentially follow a route analogous to the para-bromination of ortho-alkyl anilines. In such processes, unadsorbed bromine is added to an aniline-solvent solution under controlled conditions .

The solvent selection plays a crucial role in the bromination process, with inert di-, tri-, or tetra-halogenated aliphatic hydrocarbons (1-4 carbon atoms) or alkyl nitriles (2-4 carbon atoms) being preferred choices. The reaction temperature needs to be sufficient for bromination without causing decomposition of reactants or products .

Post-Reaction Processing

After bromination, the processing typically involves:

  • Separation of the organic layer from aqueous components or solid ammonium bromide

  • Washing with water to remove impurities

  • Evaporation of the solvent, often under reduced pressure

  • Isolation of the brominated product, potentially through distillation or crystallization

When using alkyl nitriles like acetonitrile as solvents, anhydrous ammonia can be employed to neutralize hydrogen bromide formed during the reaction, followed by filtration to remove ammonium bromide and recovery of the product through distillation .

Chemical Reactivity and Properties

Reactivity Patterns

4-Bromo-N-isobutylaniline exhibits reactivity characteristic of both aromatic amines and bromo-substituted aromatics. The presence of the bromine atom at the para position of the aromatic ring creates a site for potential coupling reactions, while the secondary amine functionality allows for various transformations.

Structure-Activity Relationships

The compound's structure influences its chemical behavior and potential applications:

  • The bromine substituent activates the aromatic ring toward electrophilic aromatic substitution at specific positions

  • The secondary amine group can participate in nucleophilic reactions

  • The isobutyl substituent provides steric effects that may influence reaction outcomes and selectivity

Applications and Research Significance

Synthetic Intermediate

4-Bromo-N-isobutylaniline serves as a valuable intermediate in organic synthesis. The bromine functionality provides a handle for further transformations through various metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the creation of more complex molecular architectures.

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable for the analysis and purification of 4-Bromo-N-isobutylaniline, leveraging its unique structural features for detection and separation.

Related Compounds

Structural Analogs

Several compounds bear structural similarity to 4-Bromo-N-isobutylaniline, including:

  • 5-Bromo-N-isobutyl-2-methylaniline: Contains an additional methyl group at the ortho position

  • 4-Bromo-N-isobutylbenzamide: Features a carbonyl group, converting the amine to an amide functionality

  • 4-bromo-N-(propylcarbamoyl)benzenesulfonamide: A sulfonyl urea derivative with a different substitution pattern

Comparative Analysis

Table 3: Comparison of 4-Bromo-N-isobutylaniline with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Bromo-N-isobutylanilineC₁₀H₁₄BrN228.13Reference compound
5-Bromo-N-isobutyl-2-methylanilineC₁₁H₁₆BrN242.16Additional methyl group at ortho position
4-Bromo-N-isobutylbenzamideC₁₁H₁₄BrNO256.14Amide instead of amine functionality
4-bromo-N-(propylcarbamoyl)benzenesulfonamideC₁₀H₁₃BrN₂O₃S321.19Sulfonamide with propylcarbamoyl group

These structural variations lead to different physical properties, reactivity patterns, and potential applications, highlighting the diversity of bromo-substituted aniline derivatives in chemical research.

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